1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine
Description
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is a methanamine derivative featuring a pyrazole ring substituted with an isopropyl group at the 1-position and a 2-thienylmethylamine moiety. The compound’s structure combines a lipophilic isopropyl group with a thiophene ring, which may enhance π-orbital interactions in biological systems.
Properties
Molecular Formula |
C12H18ClN3S |
|---|---|
Molecular Weight |
271.81 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3S.ClH/c1-10(2)15-11(5-6-14-15)8-13-9-12-4-3-7-16-12;/h3-7,10,13H,8-9H2,1-2H3;1H |
InChI Key |
RGGGXXHYIDMJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine involves three primary stages: pyrazole ring formation , functional group introduction , and methanamine linkage assembly .
Pyrazole Ring Formation
The pyrazole core is typically synthesized via the Cyclization of Hydrazine Derivatives with 1,3-diketones or similar precursors. For example, 1-isopropyl-1H-pyrazol-5-amine derivatives are formed through reactions such as:
$$ \text{Hydrazine} + \text{1,3-Diketone} \xrightarrow{\text{Acid/Base}} \text{Pyrazole} $$
In some cases, lithiation of 1-methylpyrazole followed by formylation yields pyrazolcarbaldehydes, which serve as intermediates.
Methanamine Linkage Assembly
The final step involves Nucleophilic Substitution or Reductive Amination . For example:
Reaction Optimization Strategies
Catalytic Systems
Palladium complexes (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in thienyl group attachment. For example, a reaction at 100°C in DMF/H₂O yielded 67% conversion.
Table 2: Catalytic Systems and Performance
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | DMF/H₂O | 100°C | 67% | |
| Chiral Ligands | THF | -10°C | 70% ee |
Industrial-Scale Production Methods
Characterization Techniques
Comparative Analysis of Synthetic Routes
Traditional vs. Catalytic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Conventional N-Alkylation | High yield | Requires excess base |
| Pd-Catalyzed Coupling | High selectivity | Expensive catalysts |
Mechanistic Insights
Asymmetric Addition
Thienyl zinc reagents add to pyrazolcarbaldehydes in the presence of chiral ligands (e.g., piperidinyl derivatives), forming chiral alcohols. Subsequent O-alkylation yields the target compound.
Reductive Amination
LiAlH₄ reduces imine intermediates to primary amines, enabling methanamine linkage formation.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
The 2-thienylmethyl moiety enables π-stacking interactions, similar to analogs used in protein-binding studies (e.g., CRBP1 ligands in ) . Fluorine substitution in C9H12FN3S may enhance metabolic stability and binding affinity via electronegative effects .
Positional Isomerism: The 3-yl vs. 5-yl pyrazole substitution ( vs.
Molecular Complexity :
- The oxadiazole-containing analog () demonstrates how bulkier substituents (e.g., cyclopentyl) can diversify applications but may reduce solubility .
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